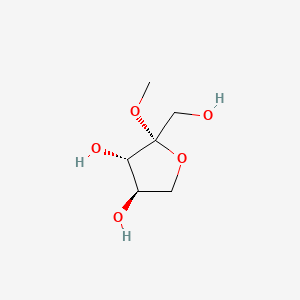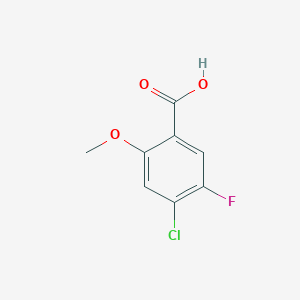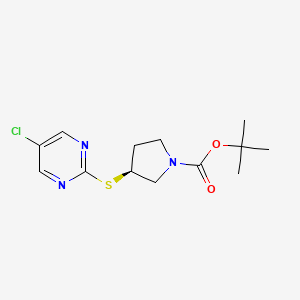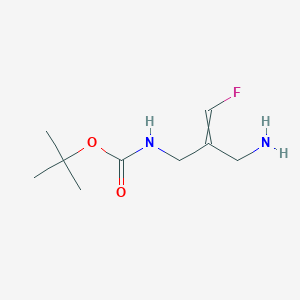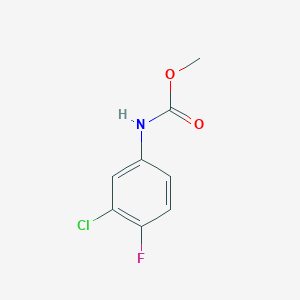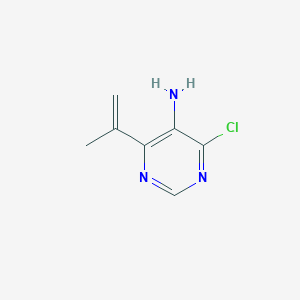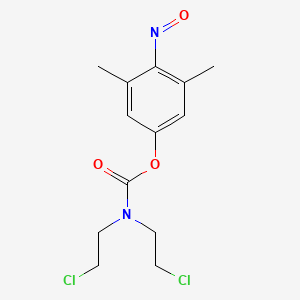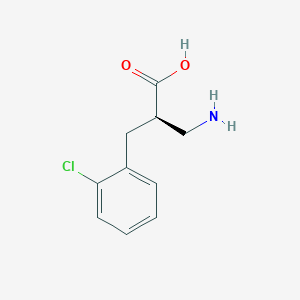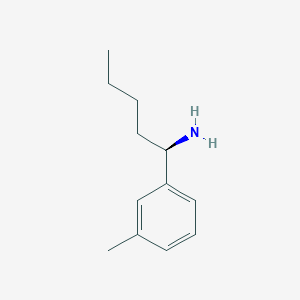
(R)-1-(m-Tolyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(m-Tolyl)pentan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a pentyl chain attached to an amine group, with a meta-tolyl group (a benzene ring substituted with a methyl group at the meta position) attached to the carbon adjacent to the amine group. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(m-Tolyl)pentan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the ketone can be reduced using a chiral borane reagent in the presence of a chiral ligand to yield the desired amine with high enantiomeric purity.
Another method involves the reductive amination of the corresponding aldehyde or ketone with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
Industrial production of ®-1-(m-Tolyl)pentan-1-amine typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(m-Tolyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: The corresponding alkane.
Substitution: Various substituted amines or amides, depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-(m-Tolyl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-1-(m-Tolyl)pentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to changes in its conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(m-Tolyl)pentan-1-amine: The enantiomer of the compound, with the opposite chiral configuration.
1-(p-Tolyl)pentan-1-amine: A structural isomer with the methyl group in the para position.
1-(o-Tolyl)pentan-1-amine: A structural isomer with the methyl group in the ortho position.
Uniqueness
®-1-(m-Tolyl)pentan-1-amine is unique due to its specific chiral configuration and the position of the methyl group on the benzene ring. This configuration can result in different biological activity and chemical reactivity compared to its enantiomer and structural isomers.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
NZNTZTOHSASLCV-GFCCVEGCSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC=CC(=C1)C)N |
SMILES canónico |
CCCCC(C1=CC=CC(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


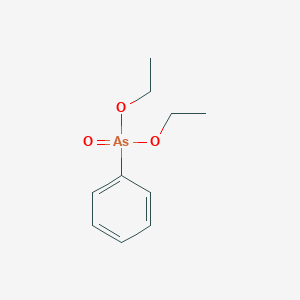

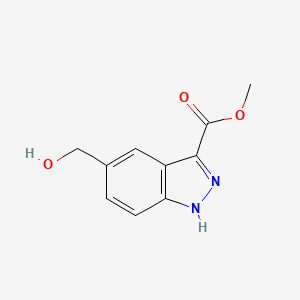
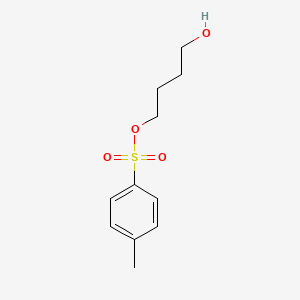
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
